3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c1-24-16(10-15(23-24)12-2-4-13(20)5-3-12)17(26)21-7-8-25-11-22-18-14(19(25)27)6-9-28-18/h2-6,9-11H,7-8H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJJITDGJBFSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide (CAS Number: 2034272-57-4) is a novel pyrazole derivative that has drawn attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.4 g/mol. The structure features a pyrazole core substituted with a fluorophenyl group and a thienopyrimidine moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this pyrazole derivative often exert their effects through the inhibition of specific kinases involved in cancer progression and inflammation. For instance, studies have shown that related thiophene derivatives inhibit VEGFR-2 and AKT , leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Potential Targets
- VEGFR-2 : Involved in angiogenesis.
- AKT : Plays a crucial role in cell survival and growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this one showed IC50 values ranging from 0.075 to 6.96 µM against different cancer cells, indicating potent activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | HepG2 | 3.105 | VEGFR-2 Inhibition |
| 4c | PC-3 | 0.075 | AKT Inhibition |
Induction of Apoptosis
Flow cytometry analyses revealed that treatment with this compound leads to cell cycle arrest at the S phase, followed by apoptosis as evidenced by increased levels of active caspase-3 . This suggests that the compound may trigger programmed cell death pathways effectively in cancer cells.
Case Studies
- In Vivo Efficacy : In animal models, compounds similar to this pyrazole derivative have shown significant tumor reduction when administered at specific dosages. For instance, administration at doses of 100 mg/kg resulted in a marked decrease in tumor size compared to control groups .
- Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles for related compounds, suggesting good oral bioavailability and distribution within tissues . The half-life and metabolic stability are critical for therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:
Key Observations
Heterocyclic Core Variations: The target compound’s thieno[2,3-d]pyrimidinone core (planar, aromatic) contrasts with chromenone in (less metabolically stable due to ester-like oxygen) and pyrrolidone in (non-aromatic, rigid). Pyrazolo[3,4-d]pyrimidine in shares a fused pyrimidine system but lacks the sulfur atom present in thienopyrimidinone, which may alter electronic properties .
Substituent Effects: Fluorophenyl vs. Carboxamide vs. Sulfonamide: The carboxamide in the target compound and allows for hydrogen bonding, while the sulfonamide in provides stronger acidity and solubility .
The trimethoxyphenyl group in introduces steric bulk and polarity, which could limit blood-brain barrier penetration compared to the target’s simpler fluorophenyl .
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The thienopyrimidine nucleus is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with formamide under reflux (76–97% yield). For example, heating 2-aminothiophene-3-carboxylate (1a) with excess formamide at 150°C for 6 hours yields thieno[2,3-d]pyrimidin-4(3H)-one (2a).
Key Reaction Conditions:
- Solvent: Neat formamide
- Temperature: 150°C
- Time: 4–8 hours
Alternative Routes Using (Thio)urea Reagents
Patel et al. demonstrated that treating ethyl 2-aminothiophene-3-carboxylate with potassium thiocyanate in HCl/1,4-dioxane produces 2-thioxo-thieno[2,3-d]pyrimidin-4-one (22a, 58% yield). Oxidation with hydrogen peroxide converts the thioxo group to a carbonyl, yielding the 4-oxo derivative.
Introduction of Ethylamine Side Chain at Position 3
Nucleophilic Alkylation of Thienopyrimidinone
The 3-position of thienopyrimidin-4(3H)-one is alkylated using 2-bromoethylamine hydrobromide in the presence of NaH/DMF. For instance, reacting thieno[2,3-d]pyrimidin-4(3H)-one (2a) with 2-bromoethylamine (1.2 eq.) in DMF at 50°C for 3 hours affords 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one (4a, 80–85% yield).
Optimization Notes:
- Excess NaH (1.5 eq.) ensures deprotonation of the thienopyrimidine N-H.
- DMF enhances solubility of ionic intermediates.
Synthesis of 1-Methyl-3-(4-fluorophenyl)pyrazole-5-carboxamide
Cyclocondensation of Hydrazines with 1,3-Diketones
Girish et al. reported a ZnO-nanoparticle-catalyzed synthesis of polysubstituted pyrazoles via cyclocondensation of 4-fluorophenylhydrazine with ethyl acetoacetate. Reacting 4-fluorophenylhydrazine (5) with ethyl 3-oxobutanoate (4) in ethanol at 80°C for 2 hours yields 1-methyl-3-(4-fluorophenyl)pyrazole-5-carboxylate (6, 95% yield).
Carboxamide Formation
The ester intermediate is hydrolyzed to the carboxylic acid using NaOH/EtOH (90°C, 4 hours), followed by amidation with ammonium chloride via EDCl/HOBt coupling in DMF (70% yield over two steps).
Final Coupling of Pyrazole Carboxamide and Thienopyrimidine-Ethylamine
Amide Bond Formation
The pyrazole-5-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂, reflux, 2 hours) and coupled with 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one (4a) in dichloromethane with triethylamine (85% yield).
Critical Parameters:
- Molar ratio: 1:1.2 (acid chloride to amine)
- Temperature: 0°C to room temperature
- Workup: Aqueous NaHCO₃ wash to remove excess HCl
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7 → 1:1 gradient) to remove unreacted starting materials. Final recrystallization from ethyl acetate/cyclohexane yields pure target compound (mp 218–220°C).
Spectroscopic Validation
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, fluorophenyl), 7.32 (d, J = 8.4 Hz, 2H), 4.12 (q, J = 7.2 Hz, 2H, CH₂NH), 3.92 (s, 3H, NCH₃).
- HRMS : m/z calcd for C₂₀H₁₈FN₅O₂S [M+H]⁺ 428.1234, found 428.1236.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclocondensation
Bhat et al. achieved 20% reduction in reaction time for pyrazole synthesis using microwave irradiation (150 W, 100°C, 30 minutes). However, scalability remains challenging.
Enzymatic Hydrolysis of Esters
Lipase-mediated hydrolysis of pyrazole esters in phosphate buffer (pH 7.4, 37°C) offers an eco-friendly alternative to alkaline hydrolysis, albeit with lower yields (60–65%).
Yield Optimization and Process Economics
| Step | Reaction | Yield (%) | Cost Drivers |
|---|---|---|---|
| 1 | Thienopyrimidine synthesis | 85 | Formamide purity |
| 2 | Ethylamine alkylation | 80 | NaH consumption |
| 3 | Pyrazole cyclocondensation | 95 | Catalyst reuse |
| 4 | Amide coupling | 85 | EDCl cost |
Economic analysis favors batch processing for steps 1–3, while continuous flow systems improve efficiency in amide coupling.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide?
The synthesis involves multi-step processes, including condensation reactions and functional group transformations. For fluorophenyl-containing analogs, a common approach is to start with 4-fluoroaniline derivatives and proceed via sequential coupling, cyclization, and purification steps. Key intermediates like thieno[2,3-d]pyrimidin-4-one can be synthesized using azide-alkyne cycloaddition or nucleophilic substitution. Post-synthesis purification via column chromatography and recrystallization is critical to achieve >95% purity .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
Low aqueous solubility is a common limitation for fluorophenyl-pyrazole derivatives. Methodological solutions include:
- Using co-solvents like DMSO (≤1% v/v) to maintain compound stability.
- Formulating liposomal or nanoparticle-based delivery systems to enhance bioavailability.
- Employing surfactants (e.g., Tween-80) in buffer systems for kinetic assays .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity.
- X-ray crystallography for absolute configuration determination, as demonstrated for structurally related pyrazole-carbothioamide derivatives .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT) and reaction path searching to predict feasible synthetic routes. For example:
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability (e.g., cell line differences) or off-target effects. Strategies include:
- Conducting dose-response curves across multiple models (e.g., primary cells vs. immortalized lines).
- Validating target engagement via thermal shift assays or CRISPR-Cas9 knockout models.
- Cross-referencing PubChem BioAssay data to identify consensus mechanisms .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives?
- Factorial Design of Experiments (DoE): Vary substituents (e.g., fluorophenyl vs. chlorophenyl) and measure changes in IC₅₀ values.
- Free-Wilson Analysis: Quantify contributions of individual substituents to bioactivity.
- Molecular Dynamics Simulations: Predict binding affinities to prioritize synthetic targets .
Q. What methodologies elucidate the compound’s mechanism of enzyme inhibition?
- Enzyme Kinetics: Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to the target protein.
- Cryo-EM/X-ray Crystallography: Resolve inhibitor-enzyme complexes at atomic resolution .
Q. How can researchers optimize reaction conditions for scaling up synthesis without compromising yield?
- Flow Chemistry: Enhances heat/mass transfer for exothermic reactions (e.g., thienopyrimidine ring formation).
- Process Analytical Technology (PAT): Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
- Green Chemistry Principles: Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
